Tert-butyl 3-(acetylamino)-5-formylbenzylcarbamate
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Overview
Description
Tert-butyl 3-(acetylamino)-5-formylbenzylcarbamate: is an organic compound that features a tert-butyl group, an acetylamino group, and a formyl group attached to a benzylcarbamate structure. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(acetylamino)-5-formylbenzylcarbamate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of an amino group with a tert-butyl carbamate (Boc) group, followed by acetylation and formylation reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(acetylamino)-5-formylbenzylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can react with the acetylamino group under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted benzylcarbamates.
Scientific Research Applications
Chemistry: Tert-butyl 3-(acetylamino)-5-formylbenzylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein modifications. The tert-butyl group, in particular, is useful for NMR studies of macromolecular complexes .
Medicine: The compound’s structural features make it a potential candidate for drug development. It can be modified to create derivatives with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity are advantageous in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(acetylamino)-5-formylbenzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active site residues, while the formyl group can participate in covalent modifications. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Tert-butyl 3-(acetylamino)-5-methylbenzylcarbamate: Similar structure but with a methyl group instead of a formyl group.
Tert-butyl 3-(acetylamino)-5-hydroxybenzylcarbamate: Contains a hydroxyl group instead of a formyl group.
Tert-butyl 3-(acetylamino)-5-nitrobenzylcarbamate: Features a nitro group instead of a formyl group.
Uniqueness: Tert-butyl 3-(acetylamino)-5-formylbenzylcarbamate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further functionalization. The combination of the tert-butyl, acetylamino, and formyl groups provides a versatile scaffold for various chemical transformations and applications.
Properties
Molecular Formula |
C15H20N2O4 |
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Molecular Weight |
292.33 g/mol |
IUPAC Name |
tert-butyl N-[(3-acetamido-5-formylphenyl)methyl]carbamate |
InChI |
InChI=1S/C15H20N2O4/c1-10(19)17-13-6-11(5-12(7-13)9-18)8-16-14(20)21-15(2,3)4/h5-7,9H,8H2,1-4H3,(H,16,20)(H,17,19) |
InChI Key |
VKBLDPWYCLSSDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C=O)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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